molecular formula C14H10N2S3 B14483228 3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 65491-51-2

3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B14483228
CAS No.: 65491-51-2
M. Wt: 302.4 g/mol
InChI Key: XAACIVPNYRGJLK-UHFFFAOYSA-N
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Description

3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. One common method involves the reaction of N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic systems.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit microbial enzymes, leading to the death of pathogenic organisms. The presence of sulfur and nitrogen atoms in the thiadiazole ring allows for strong interactions with metal ions and proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure but contain an oxygen atom instead of sulfur. They also exhibit diverse biological activities.

    1,3,4-Thiadiazole Derivatives: Other thiadiazole derivatives with different substituents on the ring can have varying biological properties.

Uniqueness

3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of both phenyl and phenylsulfanyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This structural feature may contribute to its potent biological activities compared to other similar compounds .

Properties

CAS No.

65491-51-2

Molecular Formula

C14H10N2S3

Molecular Weight

302.4 g/mol

IUPAC Name

3-phenyl-5-phenylsulfanyl-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C14H10N2S3/c17-14-16(11-7-3-1-4-8-11)15-13(19-14)18-12-9-5-2-6-10-12/h1-10H

InChI Key

XAACIVPNYRGJLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)SC3=CC=CC=C3

Origin of Product

United States

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